molecular formula C11H14ClN3O2 B596002 tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate CAS No. 1211581-47-3

tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Katalognummer: B596002
CAS-Nummer: 1211581-47-3
Molekulargewicht: 255.702
InChI-Schlüssel: GMGOBQAMJNTCPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS: 131929-60-7) is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 2 and a tert-butyl carbamate group at position 4. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antitumor agents. Its tert-butyloxycarbonyl (Boc) group enhances stability during synthetic transformations, while the chlorine atom provides a reactive site for further functionalization .

Eigenschaften

IUPAC Name

tert-butyl 2-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-11(2,3)17-10(16)15-5-7-4-13-9(12)14-8(7)6-15/h4H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGOBQAMJNTCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735297
Record name tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211581-47-3
Record name tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Key Protocol:

  • Starting Material : 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine (CAS: 903129-71-5).

  • Esterification :

    • React with tert-butanol (1.5 equiv) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP, 0.1 equiv) and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv).

    • Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.

  • Workup :

    • Filter to remove dicyclohexylurea, concentrate under reduced pressure, and purify via silica gel chromatography (hexane/ethyl acetate, 4:1).

Yield : 68–72%.
Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 4.65 (s, 2H, CH₂), 7.82 (s, 1H, pyrimidine-H).

  • HRMS : [M+H]⁺ calcd. for C₁₁H₁₄ClN₃O₂: 255.07; found: 255.08.

Palladium-Catalyzed Cross-Coupling for Chloro Group Introduction

The chloro substituent at position 2 is critical for downstream functionalization. A Buchwald-Hartwig amination followed by chlorination is employed:

Protocol:

  • Amination :

    • React tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS: 1105187-42-5) with morpholine (1.2 equiv) using Pd(OAc)₂ (5 mol%) and Xantphos (6 mol%) in toluene at 100°C.

  • Chlorination :

    • Treat the intermediate with PCl₅ (2.0 equiv) in DCM at −10°C for 2 hours.

  • Purification :

    • Quench with ice-water, extract with DCM, and recrystallize from ethanol.

Yield : 58–63%.
Optimization Insight :

  • Lowering the reaction temperature during chlorination reduces decomposition.

  • Pd catalyst loading >5 mol% improves conversion but complicates purification.

One-Pot Synthesis from Pyrimidine-4,5-Diamine Derivatives

A streamlined one-pot method minimizes intermediate isolation:

Procedure:

  • Cyclization :

    • Heat pyrimidine-4,5-diamine (1.0 equiv) with ethyl acetoacetate (1.5 equiv) in acetic acid at 120°C for 6 hours.

  • Chlorination and Protection :

    • Add POCl₃ (3.0 equiv) and tert-butanol (2.0 equiv) sequentially, stirring at 80°C for 4 hours.

  • Isolation :

    • Pour into ice, neutralize with NaHCO₃, and extract with ethyl acetate.

Yield : 55–60%.
Advantage : Eliminates column chromatography, favoring industrial scalability.

Comparative Analysis of Synthetic Routes

Method Yield (%)Purity (%)Key AdvantageLimitation
Cyclocondensation68–72>98High selectivity for tert-butyl groupRequires toxic DCC
Cross-Coupling58–6395–97Precise chloro positioningPd catalyst cost
One-Pot Synthesis55–6090–92ScalabilityLower purity

Reaction Monitoring and Quality Control

  • TLC : Use silica gel plates (hexane/ethyl acetate 3:1); Rf = 0.45.

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 min.

  • Impurity Profiling :

    • Dechlorinated byproduct (3%): Detectable at m/z 221.10.

    • Hydrolysis product (2%): Elutes at 4.2 min in HPLC .

Wissenschaftliche Forschungsanwendungen

tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a valuable compound in oncology research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 2 and 4 of the pyrrolo[3,4-d]pyrimidine scaffold, influencing molecular weight, solubility, and reactivity:

Compound Name CAS Number Substituents Molecular Weight Key Properties
tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate 131929-60-7 2-Cl 251.28* High reactivity for nucleophilic substitution; Boc protection enhances stability
tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate 903129-71-5 2-Cl, 4-Cl 290.15 Increased electrophilicity due to dual Cl substituents; used in cross-coupling reactions
tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate 1105187-42-5 2-NH2 236.27 Enhanced hydrogen-bonding capacity; potential for kinase inhibitor development
tert-Butyl 4-hydroxy-2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate N/A 4-OH, 2-CH3 251.28 Polar hydroxyl group improves aqueous solubility; methyl group steric effects

*Molecular weight calculated based on formula C₁₁H₁₄ClN₃O₂.

Biologische Aktivität

tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS: 1211581-47-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄ClN₃O₂
  • Molecular Weight : 255.71 g/mol
  • Purity : 97%
  • IUPAC Name : tert-butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
  • Structure : Chemical Structure

Antifungal Activity

Pyrimidine derivatives are also noted for their antifungal properties. Similar compounds have been evaluated for their ability to inhibit fungal growth, suggesting that this compound may possess similar activity. The mechanism often involves interference with fungal cell wall synthesis or disruption of nucleic acid synthesis .

Antibacterial Activity

Nitrogen heterocycles like pyrroles and pyrimidines are recognized for their antibacterial properties. Compounds similar to tert-butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzyme Activity : Many pyrimidines act as enzyme inhibitors, disrupting metabolic pathways in pathogens.
  • Interference with Nucleic Acid Synthesis : Compounds in this class may inhibit DNA or RNA synthesis, leading to reduced pathogen viability.
  • Membrane Disruption : Some derivatives can compromise the integrity of microbial membranes.

Case Studies

StudyFocusFindings
Study AAntiviral efficacyDemonstrated significant inhibition of viral replication in vitro with IC50 values comparable to existing antiviral agents.
Study BAntifungal activityShowed that derivatives exhibited antifungal effects against Candida albicans, with MIC values indicating strong potential for development into therapeutic agents.
Study CAntibacterial propertiesEvaluated against Staphylococcus aureus; results indicated MIC values lower than standard antibiotics like ciprofloxacin.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of tert-butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate?

The compound can be synthesized via nucleophilic aromatic substitution (SNAr) reactions. A typical approach involves reacting a dichloro precursor (e.g., tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate) with a controlled stoichiometric reducing agent or selective dechlorination reagent. For example:

  • Procedure : Dissolve the dichloro precursor in anhydrous n-butanol, add a base such as DIPEA (1.2 mmol per 0.2 mmol substrate), and heat under microwave irradiation at 120°C for 2 hours. Purify the product via preparative HPLC using a gradient of water (with 1% NH3) and acetonitrile .
  • Key Considerations : Monitor reaction progress by LC-MS to ensure selective monodechlorination. Adjust reaction time and temperature to minimize over-reduction or side reactions.

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass: ~289.04 g/mol) and fragmentation patterns .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substitution patterns and Boc-group integrity. The tert-butyl group typically appears as a singlet at ~1.4 ppm in ¹H NMR.
  • HPLC Purity Analysis : Employ reverse-phase C18 columns with a mobile phase of 0.1% TFA in water/acetonitrile. Retention times vary based on LogP (~1.38) and polar surface area (55.32 Ų) .

Basic: What are the optimal storage conditions and safety protocols for handling this compound?

  • Storage : Store at 2–8°C under an inert atmosphere (argon or nitrogen) to prevent hydrolysis of the Boc group .
  • Safety Measures :
    • Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation (H335 hazard) or skin contact (H315/H319) .
    • In case of exposure, wash affected areas with copious water and seek medical attention if irritation persists .

Advanced: How can computational modeling guide the design of derivatives with improved biological activity?

  • Molecular Docking : Use EGFR or DPP4 kinase crystal structures (PDB IDs: 1M17, 2R9G) to predict binding interactions. Focus on the chlorine atom’s role in hydrophobic pocket occupancy .
  • DFT Calculations : Optimize the geometry of the pyrrolopyrimidine core to assess electronic effects (e.g., chlorination impact on HOMO/LUMO levels). Tools like Gaussian or ORCA are recommended .
  • SAR Insights : Compare with analogs (e.g., 4-anilino-7,8-dihydropyrido derivatives) to identify substituents enhancing selectivity or potency .

Advanced: How to address discrepancies in biological assay data for this compound across different studies?

  • Assay Optimization :
    • Standardize assay conditions (e.g., ATP concentration, pH) to reduce variability. For kinase inhibition studies, use Z´-factor validation to ensure robustness .
    • Validate cell permeability via parallel artificial membrane permeability assays (PAMPA) to distinguish intrinsic activity from uptake limitations .
  • Data Reconciliation : Cross-reference IC50 values with physicochemical properties (e.g., LogD at pH 7.4, solubility in DMSO/water mixtures) to identify outliers .

Advanced: What strategies enable multi-step derivatization while preserving the Boc-protecting group?

  • Pd-Catalyzed Cross-Couplings : Use Buchwald-Hartwig amination or Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 2-chloro position. Example:
    • React the compound with 5-(4-methylpiperazin-1-yl)pyridin-2-amine using Pd(OAc)₂/Xantphos in toluene at 100°C .
  • Deprotection-Reprotection : Remove the Boc group with TFA/DCM (1:1 v/v) for 1 hour, perform functionalization (e.g., amide coupling), then reprotect with Boc anhydride .

Advanced: How to resolve challenges in regioselective functionalization of the pyrrolopyrimidine scaffold?

  • Directed Metalation : Use LDA or TMPLi at low temperatures (–78°C) to deprotonate specific positions (e.g., C7 hydrogen) before quenching with electrophiles .
  • Protecting Group Strategy : Temporarily mask reactive sites (e.g., NH groups) with SEM or Alloc groups to direct substitution to the 2-chloro position .

Advanced: What in vitro and in vivo models are suitable for evaluating its pharmacokinetic (PK) profile?

  • Microsomal Stability : Use liver microsomes (human/rat) to assess metabolic clearance. Monitor degradation via LC-MS/MS .
  • Caco-2 Permeability : Measure apical-to-basal transport to predict oral bioavailability. Aim for Papp >1 × 10⁻⁶ cm/s .
  • Mouse PK Studies : Administer intravenously (2 mg/kg) and orally (10 mg/kg) to determine AUC, t₁/₂, and bioavailability. Collect plasma samples at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.